molecular formula C17H18FN3O2 B7142596 5-fluoro-N-[4-methyl-3-(propan-2-ylcarbamoyl)phenyl]pyridine-3-carboxamide

5-fluoro-N-[4-methyl-3-(propan-2-ylcarbamoyl)phenyl]pyridine-3-carboxamide

Cat. No.: B7142596
M. Wt: 315.34 g/mol
InChI Key: JBZFEESAMVTQMT-UHFFFAOYSA-N
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Description

5-fluoro-N-[4-methyl-3-(propan-2-ylcarbamoyl)phenyl]pyridine-3-carboxamide is a synthetic organic compound that belongs to the class of pyridine carboxamides. This compound is characterized by the presence of a fluorine atom at the 5-position of the pyridine ring, a carboxamide group at the 3-position, and a substituted phenyl ring attached to the nitrogen atom of the carboxamide group. The phenyl ring is further substituted with a methyl group and an isopropylcarbamoyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-fluoro-N-[4-methyl-3-(propan-2-ylcarbamoyl)phenyl]pyridine-3-carboxamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route involves the following steps:

    Nitration: The nitration of 4-methylacetophenone to introduce a nitro group at the meta position.

    Reduction: Reduction of the nitro group to an amine using a reducing agent such as palladium on carbon (Pd/C) and hydrogen gas.

    Acylation: Acylation of the amine with isopropyl isocyanate to form the isopropylcarbamoyl derivative.

    Coupling: Coupling of the isopropylcarbamoyl derivative with 5-fluoropyridine-3-carboxylic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-fluoro-N-[4-methyl-3-(propan-2-ylcarbamoyl)phenyl]pyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur at the fluorine atom or the carboxamide group using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Amines or thiols in the presence of a base such as sodium hydroxide (NaOH).

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

5-fluoro-N-[4-methyl-3-(propan-2-ylcarbamoyl)phenyl]pyridine-3-carboxamide has various scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for the treatment of various diseases.

    Industry: Used in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 5-fluoro-N-[4-methyl-3-(propan-2-ylcarbamoyl)phenyl]pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.

    Affecting Gene Expression: Influencing the expression of genes involved in various biological processes.

Comparison with Similar Compounds

5-fluoro-N-[4-methyl-3-(propan-2-ylcarbamoyl)phenyl]pyridine-3-carboxamide can be compared with other similar compounds, such as:

    5-fluoro-N-phenylpyridine-3-carboxamide: Lacks the methyl and isopropylcarbamoyl substitutions on the phenyl ring.

    N-[4-methyl-3-(propan-2-ylcarbamoyl)phenyl]pyridine-3-carboxamide: Lacks the fluorine atom at the 5-position of the pyridine ring.

    5-fluoro-N-[4-methylphenyl]pyridine-3-carboxamide: Lacks the isopropylcarbamoyl group on the phenyl ring.

The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

5-fluoro-N-[4-methyl-3-(propan-2-ylcarbamoyl)phenyl]pyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18FN3O2/c1-10(2)20-17(23)15-7-14(5-4-11(15)3)21-16(22)12-6-13(18)9-19-8-12/h4-10H,1-3H3,(H,20,23)(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBZFEESAMVTQMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC(=CN=C2)F)C(=O)NC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18FN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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